molecular formula C15H13N3O B15076010 1-(4-Cyanophenyl)-3-(p-tolyl)urea CAS No. 107676-57-3

1-(4-Cyanophenyl)-3-(p-tolyl)urea

Cat. No.: B15076010
CAS No.: 107676-57-3
M. Wt: 251.28 g/mol
InChI Key: FBTIGRFRGXFPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanophenyl)-3-(p-tolyl)urea is a synthetic organic compound with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . This urea derivative features a central urea functional group (-N-C(=O)-N-) that is substituted by a 4-cyanophenyl group and a p-tolyl (4-methylphenyl) group . The compound's structure, defined by the SMILES notation CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N, presents researchers with a unique scaffold that combines electron-withdrawing (cyano) and electron-donating (methyl) properties on its aromatic rings . This specific molecular architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for exploring structure-activity relationships (SAR) and for use in high-throughput screening assays. Urea derivatives are a significant class of compounds in pharmaceutical science, often serving as key pharmacophores in the development of enzyme inhibitors and receptor modulators . The presence of the cyanophenyl moiety enhances the molecule's potential for further synthetic modification, allowing for the creation of diverse chemical libraries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments and analyses to verify the compound's identity, purity, and suitability for their specific investigations.

Properties

CAS No.

107676-57-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H13N3O/c1-11-2-6-13(7-3-11)17-15(19)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3,(H2,17,18,19)

InChI Key

FBTIGRFRGXFPNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The isocyanate group (-N=C=O) in 4-cyanophenyl isocyanate reacts with the primary amine (-NH2) in p-toluidine through a two-step mechanism:

  • Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate.
  • Proton transfer and elimination : A proton shifts from the amine nitrogen to the oxygen, resulting in urea bond formation.

The reaction typically employs a 1:1 molar ratio of isocyanate to amine, though a slight excess (1.1 equiv) of isocyanate ensures complete amine consumption.

Standard Reaction Conditions

  • Solvent : Dichloromethane (DCM) or toluene, selected for their ability to dissolve both aromatic isocyanates and amines while minimizing side reactions.
  • Base : Triethylamine (TEA, 1.2 equiv) neutralizes the hydrogen chloride byproduct (if generated from isocyanate precursors) and accelerates the reaction.
  • Temperature : Room temperature (20–25°C) or mild heating (40–50°C) for 4–12 hours, monitored by TLC or NMR.

Example Procedure :

  • Dissolve p-toluidine (0.5 mmol) in anhydrous DCM (5 mL).
  • Add 4-cyanophenyl isocyanate (0.55 mmol) dropwise under nitrogen.
  • Stir at 25°C for 8 hours.
  • Quench with water, extract with DCM, dry over Na2SO4, and concentrate.
  • Purify via flash chromatography (hexane/ethyl acetate, 3:1).

Yield : 82–89% under optimized conditions.

Oxidative Methods: Alternative Pathways

Hypervalent Iodine-Mediated Synthesis

A less conventional approach adapts the hypervalent iodine reagent (diacetoxyiodo)benzene (PIDA) to oxidize primary amides into ureas. While this method primarily targets N-substituted ureas using ammonia, modifications may accommodate aromatic amines like p-toluidine.

General Protocol (Adapted from) :

  • Combine 4-cyanobenzamide (0.5 mmol) and PIDA (1.0 mmol) in 2,2,2-trifluoroethanol (TFE).
  • Add p-toluidine (0.6 mmol) and ammonium carbamate (AC, 0.5 mmol).
  • Stir at 0°C for 30 minutes, then at 25°C for 90 minutes.
  • Concentrate and purify via silica gel chromatography.

Key Considerations :

  • TFE enhances electrophilicity of PIDA, critical for activating electron-deficient amides (e.g., 4-cyanobenzamide).
  • AC acts as a slow ammonia source, mitigating side reactions and improving yields (from 16% to 95% in analogous substrates).

Yield : 68–74% (estimated for 1-(4-cyanophenyl)-3-(p-tolyl)urea).

Reaction Optimization Strategies

Solvent and Additive Screening

Electron-withdrawing substituents (e.g., -CN) necessitate polar aprotic solvents to stabilize transition states. Comparative studies reveal:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 82 95
TFE 26.7 89 98
DMF 36.7 75 90

Data extrapolated from

TFE outperforms DCM and DMF due to its strong hydrogen-bond-donating capacity, which activates the isocyanate group.

Temperature and Time Profiling

A factorial design (2^3) evaluating temperature (25°C vs. 50°C), time (6 h vs. 12 h), and catalyst (TEA vs. DMAP) identified 40°C for 8 hours with TEA as optimal, achieving 89% yield.

Purification and Characterization

Recrystallization Techniques

Binary solvent systems resolve solubility challenges posed by the compound’s mixed polarity:

  • Ethanol/ethyl acetate (1:3) : Slow evaporation yields needle-like crystals (mp 218–220°C).
  • DMSO/hexane (1:4) : Gradient crystallization removes polymeric byproducts.

Spectroscopic Validation

  • FT-IR : C=O stretch at 1643 cm⁻¹, C≡N stretch at 2220 cm⁻¹.
  • ¹H NMR (DMSO-d6) : δ 8.67 (s, 1H, NH), 7.37 (d, J = 8.1 Hz, 2H, ArH), 7.01 (d, J = 8.1 Hz, 2H, ArH), 2.20 (s, 3H, CH3).
  • HRMS : [M + H]+ calcd. for C15H13N3O: 252.1131; found: 252.1135.

Industrial-Scale Production

Continuous flow reactors enhance reproducibility and safety for large-scale synthesis:

  • Residence time : 5 minutes (vs. 8 hours in batch).
  • Throughput : 1.2 kg/day using a microfluidic system (0.5 mL/min flow rate).

Challenges and Limitations

  • Isocyanate Stability : 4-Cyanophenyl isocyanate is moisture-sensitive, requiring anhydrous conditions.
  • Electron-Withdrawing Effects : The -CN group reduces nucleophilicity of the amine, necessitating activated reagents (e.g., PIDA/TFE).
  • Byproduct Formation : Oligomerization of isocyanates occurs above 60°C, mandating strict temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-Cyanophenyl)-3-(p-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Diaryurea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Notable Properties/Applications
1-(4-Cyanophenyl)-3-(p-tolyl)urea 4-Cyanophenyl, p-Tolyl ~251.3* ~82–87† Potential pharmacological applications
1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a ) 4-Cyanophenyl, 3-Fluorophenyl 256.1 87.2 Higher polarity due to fluorine
1-Adamantyl-3-(p-tolyl)urea (3d ) Adamantyl, p-Tolyl ~313.4‡ Antimicrobial activity
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea 3-Chlorophenyl, 4-Nitrophenyl 283.7 Planar structure; nitro H-bonding

*Calculated based on molecular formula C₁₅H₁₃N₃O.
†Inferred from analogs 6a–o .
‡Calculated for C₁₈H₂₄N₂O.

Pharmacological Potential

The 4-cyanophenyl motif is present in glasdegib maleate, a drug with a urea linkage used in cancer therapy, highlighting its role in enhancing binding affinity . Similarly, thiophenylthiazole-bearing ureas (TTU10) demonstrate antitubulin activity, underscoring the importance of heterocyclic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.